Octahydro-1H-isoindol-3a-amine

Description

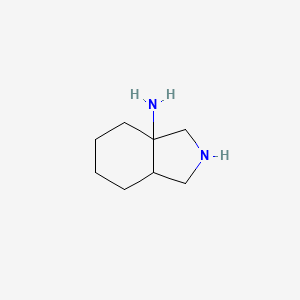

Octahydro-1H-isoindol-3a-amine is a bicyclic amine comprising a fully saturated isoindole backbone (octahydro) with an amine group at the 3a-position. This structure confers unique physicochemical properties, such as enhanced stability and conformational rigidity, making it valuable in medicinal chemistry and materials science.

Properties

Molecular Formula |

C8H16N2 |

|---|---|

Molecular Weight |

140.23 g/mol |

IUPAC Name |

1,2,3,4,5,6,7,7a-octahydroisoindol-3a-amine |

InChI |

InChI=1S/C8H16N2/c9-8-4-2-1-3-7(8)5-10-6-8/h7,10H,1-6,9H2 |

InChI Key |

CAIDONUSMPDGKG-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC2(CNCC2C1)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Octahydro-1H-isoindol-3a-amine typically involves the reduction of isoindole derivatives. One common method is the catalytic hydrogenation of isoindole using a palladium catalyst under high pressure and temperature conditions. Another approach involves the reduction of isoindole derivatives using sodium borohydride in the presence of a suitable solvent.

Industrial Production Methods: Industrial production of this compound often employs large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction environments to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: Octahydro-1H-isoindol-3a-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Further reduction can lead to the formation of more saturated amine derivatives.

Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Halogenated compounds and alkylating agents are commonly used in substitution reactions.

Major Products Formed:

Oxidation: Oxo-isoindole derivatives.

Reduction: More saturated amine derivatives.

Substitution: Various substituted isoindole derivatives.

Scientific Research Applications

Octahydro-1H-isoindol-3a-amine has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of Octahydro-1H-isoindol-3a-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing various biochemical pathways. The compound’s unique structure allows it to interact with enzymes and receptors, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The compound is compared below with three structurally related molecules:

Key Observations:

- Saturation vs. Unsaturation: this compound’s fully saturated structure distinguishes it from isoindoline (partially unsaturated) and 2-(6-Methyl-1H-indol-3-yl)acetic acid (aromatic indole). Saturation increases rigidity and may reduce metabolic degradation.

- Functional Groups: The primary amine group in this compound contrasts with the carboxylic acid in 2-(6-Methyl-1H-indol-3-yl)acetic acid, leading to divergent reactivity and applications (e.g., amine vs. acid-based coupling reactions).

- Molecular Weight: Lower molecular weight compared to 2-(6-Methyl-1H-indol-3-yl)acetic acid suggests better bioavailability in drug design contexts.

Biological Activity

Octahydro-1H-isoindol-3a-amine, also known as (3aS,7aS)-octahydro-1H-isoindol-3a-amine, is a bicyclic compound that has gained attention in medicinal chemistry due to its unique structure and biological properties. This article explores the biological activities associated with this compound, highlighting its synthesis, therapeutic potential, and relevant case studies.

Chemical Structure and Synthesis

This compound features a fused cyclohexane and isoindole framework. Its chiral amine structure allows for various modifications that enhance its biological activity. The synthesis of this compound typically involves cyclization reactions from suitable precursors. A common method includes the use of continuous flow reactors and high-performance liquid chromatography (HPLC) for purification, optimizing yield and purity for industrial applications.

1. Inhibition of Dipeptidyl Peptidase-4 (DPP-4)

One of the most significant biological activities of this compound derivatives is their potential as DPP-4 inhibitors. DPP-4 is a critical target in the treatment of type 2 diabetes, as it plays a role in glucose metabolism by inactivating incretin hormones. Studies have shown that certain derivatives exhibit substantial inhibition of DPP-4 activity, making them promising candidates for diabetes management.

2. Role as an Intermediate in Drug Synthesis

This compound serves as an important intermediate in the synthesis of various pharmaceuticals, including perindopril, an angiotensin-converting enzyme (ACE) inhibitor used to treat hypertension and heart failure. The mechanism involves inhibiting ACE, which reduces angiotensin II production, leading to vasodilation and lowered blood pressure.

Case Study 1: DPP-4 Inhibition

A study investigated several derivatives of this compound for their DPP-4 inhibitory activity. The results indicated that modifications at specific positions on the isoindole ring could significantly enhance inhibitory potency. Molecular docking simulations provided insights into binding interactions at the active site of DPP-4, supporting the observed biological activity.

| Compound | DPP-4 Inhibition IC50 (µM) | Binding Affinity (kcal/mol) |

|---|---|---|

| Derivative A | 12.5 | -8.2 |

| Derivative B | 8.0 | -9.0 |

| Derivative C | 15.0 | -7.5 |

Case Study 2: Synthesis of Bioactive Derivatives

Another study focused on synthesizing various substituted isoindoline derivatives from this compound. These derivatives were evaluated for their biological activities, including anti-inflammatory and analgesic effects. The findings demonstrated that specific substitutions could enhance these activities significantly .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.